Peucedanol 7-O-glucoside

Übersicht

Beschreibung

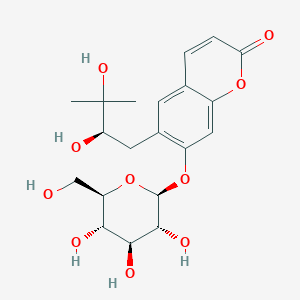

Peucedanol 7-O-glucoside is a coumarin isolated from the roots of Peucedanum praeruptorum Dunn . It shares a similar chemical structure with peucedanol, differing only in the presence of the glucoside ring attached to the C-7 position .

Molecular Structure Analysis

The molecular structure of Peucedanol 7-O-glucoside is characterized by the presence of a glucoside ring attached to the C-7 position . The English alias for this compound is 2H-1-Benzopyran-2-one, 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-(β-D-glucopyranosyloxy)- .Physical And Chemical Properties Analysis

Peucedanol 7-O-glucoside is a powder with a molecular formula of C20H26O10 . The molecular weight is 426.41 .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Peucedanol 7-O-glucoside has shown antioxidant properties in laboratory settings . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

In addition to its antioxidant properties, Peucedanol 7-O-glucoside also exhibits anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Dietary Supplements

The antioxidant and anti-inflammatory properties of Peucedanol 7-O-glucoside make it a promising candidate for inclusion in dietary supplements . These supplements could help to boost the body’s natural defenses and promote overall health.

Functional Foods

Peucedanol 7-O-glucoside could also be used in the development of functional foods . These are foods that have a potentially positive effect on health beyond basic nutrition.

Traditional Medicine

Given its medicinal properties, Peucedanol 7-O-glucoside is of interest in the field of traditional medicine . It could be used in the treatment of various health conditions, particularly those related to oxidative stress and inflammation.

Agricultural Practices

Understanding the distribution of antioxidants like Peucedanol 7-O-glucoside in plants can influence agricultural practices . For example, it can help to optimize the production of plants that are rich in these compounds.

Biodiversity Conservation

The study of compounds like Peucedanol 7-O-glucoside can contribute to regional biodiversity conservation efforts . By understanding the medicinal and nutritional applications of local plant species, we can better appreciate their value and work to protect them.

Plant Biology and Biochemistry Research

The research on Peucedanol 7-O-glucoside contributes valuable data for future research in plant biology, biochemistry, and related fields . It helps to deepen our understanding of the complex chemical interactions that occur within plants.

Zukünftige Richtungen

Peucedanol 7-O-glucoside, along with other compounds derived from the Peucedanum genus, have shown potential medicinal applications . Future research could focus on further understanding the antioxidant distribution in different parts of P. japonicum, which could aid in the development of medicinal and nutritional applications .

Wirkmechanismus

Target of Action

Peucedanol 7-O-glucoside primarily targets the G protein-coupled receptor 43 (GPR43) . GPR43 is a receptor that plays a crucial role in the immune response and inflammation regulation.

Mode of Action

Peucedanol 7-O-glucoside binds to the GPR43 and induces the production of prostaglandin E2 (PGE2) in macrophages . PGE2 is a bioactive lipid that plays a key role in inflammation and immune responses. Additionally, this compound inhibits the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNFα), interleukin 6 (IL6), and IL1β by inhibiting nuclear factor kappa B (NFκB) .

Eigenschaften

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVAVPFHUPNH-UPPPXSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)